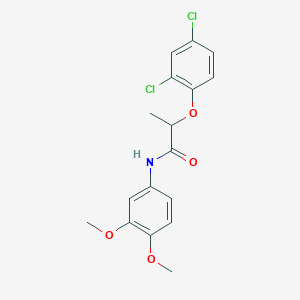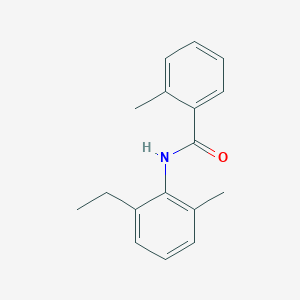
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, also known as MBBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MBBA is a benzothiazole derivative that has been synthesized through various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide exhibits its biological activity through various mechanisms of action. In anticancer studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to induce apoptosis and inhibit cell proliferation by targeting various pathways, including the PI3K/Akt and MAPK/ERK pathways. In antifungal and antibacterial studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to disrupt cell membrane integrity and inhibit cell growth.
Biochemical and Physiological Effects
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective activity. In antioxidant studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to scavenge free radicals and protect against oxidative stress. In anti-inflammatory studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In neuroprotective studies, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to protect against neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has several advantages for use in lab experiments, including its high purity, stability, and low toxicity. However, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide also has some limitations, including its low solubility in water and some organic solvents, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, including its potential use as a therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide can be further studied for its potential use in material science and environmental science, including the synthesis of new materials and the development of new fluorescent probes for the detection of heavy metals in water.
Conclusion
In conclusion, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, material science, and environmental science. N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been synthesized through various methods and has exhibited its biological activity through various mechanisms of action. N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has also shown various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for research on N-(4-methyl-1,3-benzothiazol-2-yl)butanamide, which can lead to the development of new therapeutic agents and materials.
Métodos De Síntesis
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide can be synthesized through various methods, including the reaction of 4-methyl-2-aminobenzenethiol with n-butyl bromide in the presence of potassium carbonate. Another method involves the reaction of 4-methyl-2-aminobenzenethiol with butyric anhydride in the presence of triethylamine. These methods have been optimized to obtain high yields of N-(4-methyl-1,3-benzothiazol-2-yl)butanamide with purity.
Aplicaciones Científicas De Investigación
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been used as a precursor for the synthesis of various polymers and materials. In environmental science, N-(4-methyl-1,3-benzothiazol-2-yl)butanamide has been used as a fluorescent probe for the detection of heavy metals in water.
Propiedades
Fórmula molecular |
C12H14N2OS |
|---|---|
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
N-(4-methyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C12H14N2OS/c1-3-5-10(15)13-12-14-11-8(2)6-4-7-9(11)16-12/h4,6-7H,3,5H2,1-2H3,(H,13,14,15) |
Clave InChI |
ZUFJLTZTZLAURN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
SMILES canónico |
CCCC(=O)NC1=NC2=C(C=CC=C2S1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1,1'-Biphenyl]-4-yl cyclobutanecarboxylate](/img/structure/B290881.png)
![[1,1'-Biphenyl]-4-yl 2,5-dibromobenzoate](/img/structure/B290884.png)






